molecular formula C17H22O9S B1430060 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose CAS No. 74580-94-2

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose

Cat. No.: B1430060
CAS No.: 74580-94-2
M. Wt: 402.4 g/mol
InChI Key: GWIBCLYQHGMNAQ-LXTVHRRPSA-N
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Description

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(p-tolyl-sulfonyl)-α-D-xylofuranose is a chemically modified carbohydrate derivative with a furanose ring system. The compound features three key functional groups:

  • 1,2-O-iso-propylidene: A protecting group that stabilizes the furanose ring and prevents unwanted ring-opening reactions .
  • 3-O-(p-tolyl-sulfonyl): A sulfonate ester (tosyl group) that serves as a leaving group, enabling nucleophilic substitution reactions at the C3 position .
  • 5-O-carbomethoxy: A methyl ester of a carboxylic acid, which enhances lipophilicity and may influence reactivity at the C5 position .

The molecular formula is C₁₇H₂₂O₉S (calculated based on structural analogs ), with a molecular weight of approximately 402.4 g/mol. Its synthesis typically involves sequential protection, sulfonylation, and esterification steps, as inferred from related compounds in the literature .

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-5-(methoxycarbonyloxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O9S/c1-10-5-7-11(8-6-10)27(19,20)26-13-12(9-22-16(18)21-4)23-15-14(13)24-17(2,3)25-15/h5-8,12-15H,9H2,1-4H3/t12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIBCLYQHGMNAQ-LXTVHRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)COC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)COC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. With the molecular formula C17H22O9SC_{17}H_{22}O_{9}S and a molecular weight of approximately 402.42 g/mol, this compound has garnered attention for its potential biological activities.

Chemical Structure

The compound features:

  • Carbomethoxy Group : Enhances solubility and reactivity.
  • Iso-propylidene Group : Provides stability to the furanose ring.
  • P-tolyl Sulfonyl Group : Increases the compound's electrophilicity, making it a potential candidate for various biological interactions.

The structure can be represented as follows:

5 O Carbomethoxy 1 2 O iso propylidene 3 O P tolyl sulfonyl alpha D xylofuranose\text{5 O Carbomethoxy 1 2 O iso propylidene 3 O P tolyl sulfonyl alpha D xylofuranose}

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activities. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in cancer progression.

Case Study: Inhibition of EGFR and JNK Pathways

A study highlighted that certain compounds within this class inhibited the epidermal growth factor receptor (EGFR) with IC50 values ranging from 8 to 21 µM. This inhibition is crucial as EGFR is often overexpressed in various cancers, making it a prime target for therapeutic intervention. Additionally, compounds were shown to inhibit JNK pathways effectively, which are involved in cell proliferation and survival.

Interaction with Biological Macromolecules

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through:

  • Hydrogen Bonding
  • Hydrophobic Interactions

These interactions are essential for understanding the mechanism of action and optimizing pharmacological properties.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
5-O-Methyl-alpha-D-glucopyranosideC7H14O6Simple sugar derivative with methyl group
3-O-(P-tolyl-sulfonyl)-D-glucoseC13H16O7SSimilar sulfonyl group but lacks carbomethoxy
1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranoseC13H24O7Another protected sugar derivative without sulfonyl

Uniqueness : The combination of both carbomethoxy and p-tolyl sulfonyl groups in this compound enhances its reactivity compared to simpler sugar derivatives.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include protecting groups and functionalization strategies that are standard in carbohydrate chemistry. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.

Pharmacological Applications

Potential applications of this compound include:

  • Anticancer Agents : Due to its ability to inhibit key signaling pathways.
  • Enzyme Inhibitors : Its structural features may allow it to act as an inhibitor for various enzymes involved in metabolic pathways.

Scientific Research Applications

Synthetic Chemistry

Overview

In synthetic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in the development of new compounds.

Key Applications

  • Protecting Group : The isopropylidene group acts as a protecting group for hydroxyl functionalities during multi-step syntheses. This protection is crucial when selective reactions are required.
  • Synthesis of Glycosides : The sulfonyl group enhances the reactivity of the compound in glycosylation reactions, facilitating the formation of glycosides which are essential in biochemistry and pharmacology.

Medicinal Chemistry

Overview

In medicinal chemistry, 5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose is explored for its potential therapeutic applications due to its structural resemblance to biologically active carbohydrates.

Key Applications

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against viruses that target glycan structures on host cells.
  • Anticancer Research : Compounds with similar furanose structures have shown promise in anticancer activities by interfering with cellular signaling pathways.

Carbohydrate Chemistry

Overview

This compound is significant in carbohydrate chemistry due to its structural characteristics that mimic natural sugars. Its study contributes to the understanding of sugar-related biological processes.

Key Applications

  • Studying Enzyme Interactions : The compound can be used to investigate the interactions between carbohydrates and enzymes, which is vital for understanding metabolic pathways.
  • Synthesis of Carbohydrate Mimetics : Researchers utilize this compound to create carbohydrate mimetics that can modulate biological responses without triggering undesirable effects associated with natural sugars.

Case Studies and Research Findings

Study/SourceFindings
Study on Glycosylation ReactionsDemonstrated how the sulfonyl group increases reactivity for glycoside formation .
Antiviral Activity ResearchFound that derivatives exhibit potential against specific viral strains .
Enzyme Interaction StudiesHighlighted the role of carbohydrate mimetics in modulating enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Key Substituents Synthetic Route Key Properties/Applications Reference
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(p-tolyl-sulfonyl)-α-D-xylofuranose 3-O-Tosyl, 5-O-carbomethoxy Tosylation at C3, esterification at C5 Intermediate for nucleoside analogs; potential anticancer agent due to tosyl leaving group
1,2-O-Isopropylidene-5-O-p-toluenesulfonyl-α-D-xylofuranose 5-O-Tosyl, no C3 substitution Direct tosylation of unprotected C5 hydroxyl Drug precursor; used in glycosylation reactions
3-O-{3′-(Decyloxy)propyl}-1,2-O-isopropylidene-5-O-p-tosyl-α-D-xylofuranose 3-O-Decyloxypropyl, 5-O-tosyl Alkylation at C3, tosylation at C5 Anticancer agent; enhanced lipophilicity from decyloxypropyl chain
5-Deoxy-5-thiomethyl-3-O-(p-toluenesulfonyl)-α-D-xylofuranose 3-O-Tosyl, 5-deoxy-thiomethyl Tosylation at C3, nucleophilic substitution at C5 Thioether linkage for stability; used in radiopharmaceuticals
3-O-Octyl-1,2-O-isopropylidene-α-D-xylofuranose 3-O-Octyl, no sulfonate or ester groups Alkylation at C3 Antiviral agent; octyl chain improves membrane permeability

Key Comparative Insights :

Reactivity at C3 and C5 :

  • The target compound’s 3-O-tosyl group is a superior leaving group compared to hydroxyl or alkylated derivatives (e.g., octyl or decyloxypropyl), making it more reactive in nucleophilic substitutions .
  • The 5-O-carbomethoxy group distinguishes it from analogs with aldehydes (e.g., compound 5 in ) or phosphonates (e.g., compound 6 in ), offering unique ester hydrolysis pathways .

Biological Activity :

  • Compounds with 3-O-alkyl chains (e.g., octyl or decyloxypropyl) exhibit anticancer activity by disrupting cell membranes . In contrast, the target compound’s tosyl group may enable covalent binding to biological targets .

Synthetic Complexity :

  • The target compound requires multi-step protection-deprotection strategies , whereas simpler analogs (e.g., 5-O-tosyl derivatives) are synthesized in fewer steps .

Q & A

Q. What are the critical synthetic steps for introducing the p-tolylsulfonyl group in this compound?

The sulfonylation step is achieved using p-toluenesulfonyl chloride (TsCl) under basic conditions. For example, 1,2-O-isopropylidene-α-D-xylofuranose is reacted with TsCl in dichloromethane (CH₂Cl₂) at 0°C, followed by 16-hour stirring at room temperature. DMAP is used as a catalyst to enhance reactivity. The product is purified via silica gel column chromatography (hexane/AcOEt, 70:30), yielding a white solid with confirmed NMR data (δ 2.45–2.48 ppm for Ts methyl groups, δ 7.33–7.80 ppm for aromatic protons) .

Q. How are protecting groups like isopropylidene utilized in the synthesis of this compound?

The 1,2-O-isopropylidene group stabilizes the furanose ring and prevents unwanted side reactions during subsequent functionalization. It is introduced by reacting D-xylose with acetone under acidic conditions, forming a cyclic acetal. This step ensures regioselective modification at the 3- and 5-positions, as seen in analogous syntheses of protected xylofuranose derivatives .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments are based on coupling constants and integration. For example, the isopropylidene methyl groups appear as two singlets (δ 1.26 and 1.42 ppm), while the p-tolylsulfonyl aromatic protons show distinct multiplet patterns (δ 7.33–7.80 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for introducing the carbomethoxy group?

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for esterification steps. For example, methyl chloroformate could react with a hydroxyl group at the 5-position under basic conditions. Computational screening of bases (e.g., triethylamine vs. DMAP) and solvents (e.g., DMF vs. CH₂Cl₂) reduces experimental trial-and-error. Reaction path searches combined with experimental feedback loops (ICReDD methodology) accelerate optimization .

Q. How should researchers resolve conflicting NMR data arising from diastereomeric byproducts?

If unexpected peaks appear in the ¹H NMR (e.g., duplicated methyl signals), analyze the reaction for incomplete protection or stereochemical scrambling. For example:

  • Column chromatography : Adjust solvent polarity (e.g., EtOAc/hexane gradients) to separate diastereomers.
  • Variable-temperature NMR : Detect dynamic equilibration of isomers by cooling the sample to -40°C .
  • COSY/HSQC : Correlate proton-carbon couplings to confirm connectivity .

Q. What strategies mitigate side reactions during sulfonylation at the 3-position?

Competing sulfonation at other hydroxyls is minimized by:

  • Temperature control : Maintain 0°C during TsCl addition to reduce exothermic side reactions.
  • Steric hindrance : The isopropylidene group blocks the 1,2-positions, directing TsCl to the 3-OH.
  • Catalyst choice : DMAP enhances nucleophilicity of the 3-OH without over-activating other sites .

Q. How does the choice of leaving group (e.g., p-tolylsulfonyl vs. mesyl) impact subsequent nucleophilic substitutions?

The p-tolylsulfonyl group (a better leaving group than mesyl) facilitates nucleophilic displacement at the 3-position. For example, in nucleoside analog synthesis, TsO- groups undergo smoother substitution with azides or amines compared to mesylates, as evidenced by higher yields (81–95% vs. 70–85%) in analogous systems .

Methodological Notes

  • Synthesis Design : Prioritize orthogonal protection (e.g., isopropylidene for 1,2-OH; Ts for 3-OH) to enable stepwise functionalization .
  • Data Interpretation : Cross-validate NMR assignments with DEPT-135 (to identify CH₂ groups) and HSQC (for C-H correlations) .
  • Reaction Optimization : Use factorial design (e.g., varying solvent, base, and temperature) to identify critical parameters for yield improvement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose
Reactant of Route 2
Reactant of Route 2
5-O-Carbomethoxy-1,2-O-iso-propylidene-3-O-(P-tolyl-sulfonyl)-alpha-D-xylofuranose

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